2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)13-12-14-10(6-17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHLNIKHGFQXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions are another approach. For instance, the reaction between a suitable thioamide and an α-halocarboxylic acid derivative could potentially yield the desired thiazole structure. This method requires careful selection of reactants and conditions to ensure the formation of the correct amino substituent.
Specific Preparation Method
To synthesize 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid, a multi-step process may be required:
- Starting Materials : Begin with a suitable thioamide and an α-halocarboxylic acid derivative.
- Thiazole Formation : Use a modified Hantzsch reaction or a similar condensation method to form the thiazole ring.
- Introduction of the Amino Group : Employ a nucleophilic substitution or a coupling reaction to introduce the 2,4-dimethylphenylamino group.
- Carboxylation : Ensure the presence of a carboxylic acid group at the 4-position of the thiazole ring.
Analytical Data
Analytical techniques such as NMR spectroscopy are crucial for confirming the structure of the synthesized compound. The $${}^{1}$$H NMR and $${}^{13}$$C NMR spectra should show characteristic signals for the thiazole ring, the amino group, and the carboxylic acid functionality.
Research Findings
| Compound | Synthetic Method | Yield | Purity |
|---|---|---|---|
| Thiazole Derivatives | Hantzsch Reaction | High | >95% |
| 2-Amino-1,3-thiazoles | Condensation Reactions | Moderate | 80-90% |
| Aryl-Substituted Thiazoles | Suzuki-Miyaura Coupling | High | >90% |
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Overview
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that belongs to the class of thiazolecarboxylic acids. It features a thiazole ring and is characterized by its unique substitution pattern, which contributes to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
This compound serves as a crucial building block in organic synthesis. It can be utilized in the formulation of more complex molecules through various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts carboxylic acid to alcohols or aldehydes.
- Substitution : The amino group can engage in nucleophilic substitutions to form derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that thiazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, possibly by targeting specific biochemical pathways.
Medicine
Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action may involve the inhibition of tyrosine-protein kinase SYK (spleen tyrosine kinase), which plays a role in immune response signaling pathways. This could make it relevant in the treatment of diseases where SYK is implicated.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy. Among these, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted by the Institute of Cancer Research investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell growth and induced apoptosis in breast cancer cells .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s key structural variations compared to analogues include:
- Substituent Position and Type: Unlike 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (), which has a single methyl group at the para position, the target compound features two methyl groups (2,4-dimethyl) on the phenyl ring.
- Halogenated Analogues : Compounds like 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid () and 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid () incorporate electron-withdrawing halogens (F, Cl), which elevate acidity (pKa) of the carboxylic acid group and improve metabolic stability. In contrast, the dimethyl groups in the target compound may reduce electrophilicity, altering reactivity in biological systems .
- Trifluoromethyl Derivatives : 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid () includes a CF₃ group, significantly enhancing lipophilicity (logP ≈ 3.5) and membrane permeability compared to the target compound’s dimethylphenyl group (estimated logP ≈ 2.8) .
Molecular Properties and Bioactivity
A comparative analysis of molecular weights and key properties is summarized below:
Bioactivity Insights :
- Enzyme Inhibition : Thiazole-4-carboxylic acid derivatives are frequently explored as kinase or protease inhibitors. For example, compounds in with pyrazole and thiadiazine moieties show LRRK2 inhibition (pKi 5.8–7.7), suggesting that the target compound’s dimethylphenyl group may modulate selectivity for similar targets .
- Agrochemical Applications : Halogenated analogues () are prominent in fungicides and pesticides due to their stability and electrophilic reactivity. The target compound’s methyl groups may reduce environmental persistence compared to chlorinated derivatives .
Biological Activity
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS Number: 1176779-79-5) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a carboxylic acid functional group, and a dimethylphenylamino substituent, which contribute to its diverse chemical properties and biological interactions.
- Molecular Formula : C₁₂H₁₂N₂O₂S
- Molecular Weight : 248.31 g/mol
- Purity : ≥ 95%
- IUPAC Name : 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxylic acid
The precise mechanism of action for this compound is not fully elucidated. However, it is speculated that this compound may interact with various biological targets, including:
- Tyrosine-protein kinase Syk : Involved in immune signaling pathways.
This interaction suggests potential implications for immune modulation and therapeutic applications in diseases where Syk is a relevant target.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | >100 | No significant activity |
| Compound B | Caco-2 (Colorectal Cancer) | 39.8 | Significant activity |
In a comparative study, the compound demonstrated selective toxicity towards Caco-2 cells, indicating that structural modifications can enhance anticancer efficacy against specific cell types .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound has been tested against various bacterial strains, revealing moderate activity. For example:
- In vitro tests indicated that derivatives showed inhibition zones ranging from 20–25 mm against certain Gram-positive and Gram-negative bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial activities, thiazole derivatives are being investigated for:
- Anti-inflammatory effects
- Antioxidant properties
These activities suggest that the compound may have broader therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities using MTT assays on cancer cell lines such as A549 and Caco-2. Results indicated that structural variations significantly affected cytotoxicity .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazoles revealed that specific substitutions on the phenyl ring were crucial for enhancing biological activity. For instance, introducing electron-withdrawing groups improved the compounds' potency against cancer cells .
Q & A
Q. Basic Research Focus
- Purity : Use HPLC (high-performance liquid chromatography) with UV detection, referencing retention times against standards. Ensure ≥95% purity for biological assays .
- Structural Confirmation : Employ H NMR (nuclear magnetic resonance) to verify substituent integration and coupling patterns. Mass spectrometry (MS) provides molecular ion confirmation. For example, derivatives of similar thiazoles show characteristic peaks at m/z 318–330 .
What solvents and conditions optimize solubility for in vitro assays?
Basic Research Focus
The compound’s solubility depends on pH and solvent polarity. Pre-dissolve in DMSO (dimethyl sulfoxide) for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 7–8 using NaOH to deprotonate the carboxylic acid group. Solubility in DMF or ethanol is moderate (~5–10 mg/mL at 25°C) but requires sonication .
How can researchers design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced Research Focus
- Core Modifications : Substitute the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, NO) or donating (e.g., OCH) groups to assess electronic effects .
- Thiazole Ring Modifications : Replace sulfur with oxygen or explore dihydrothiazole derivatives via reduction reactions .
- Biological Testing : Screen analogs against kinase targets (e.g., GSK-3β, Cdk1) using enzyme inhibition assays, noting IC shifts .
What strategies resolve conflicting biological activity data across studies?
Q. Advanced Research Focus
- Purity Verification : Contradictions may arise from impurities (>5%). Re-characterize batches using NMR and HPLC, especially if sourced from vendors without analytical validation .
- Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and cell lines. For example, thiazole derivatives show variability in cell permeability depending on serum content .
How can computational methods predict this compound’s enzyme inhibition mechanism?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues .
- MD Simulations : Simulate binding stability over 100 ns to assess conformational changes. Compare with known inhibitors (e.g., staurosporine) for validation .
What are the challenges in formulating this compound for in vivo studies?
Q. Advanced Research Focus
- Bioavailability : The carboxylic acid group limits membrane permeability. Consider prodrug strategies (e.g., esterification) to enhance absorption .
- Metabolic Stability : Monitor hepatic clearance using microsomal assays. Methylation of the aniline group may reduce Phase I metabolism .
How does the compound’s stability vary under different storage conditions?
Basic Research Focus
Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. In solution (DMSO), avoid freeze-thaw cycles >3×. Stability in aqueous buffers (pH 7.4) is limited to 24 hours at 4°C .
What analytical techniques detect degradation products?
Q. Advanced Research Focus
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or cleaved thiazole rings) using fragmentation patterns .
- TGA/DSC : Thermogravimetric analysis detects decomposition temperatures (>200°C), critical for lyophilization protocols .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
